molecular formula C19H16N6O2S B2544167 2-(4-methoxyphenyl)-N-(3-(2-methylthiazol-4-yl)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396848-52-4

2-(4-methoxyphenyl)-N-(3-(2-methylthiazol-4-yl)phenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2544167
CAS RN: 1396848-52-4
M. Wt: 392.44
InChI Key: RTKSBKNPFZCMIL-UHFFFAOYSA-N
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Description

The compound 2-(4-methoxyphenyl)-N-(3-(2-methylthiazol-4-yl)phenyl)-2H-tetrazole-5-carboxamide is a synthetic molecule that appears to be designed for biological activity, possibly as an antiallergic agent or as an inhibitor of certain enzymes. While the exact details of this compound are not provided in the papers, its structure suggests that it may have been synthesized to explore the relationship between its structure and biological activity, similar to the compounds described in the papers provided.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that typically include the formation of tetrazole rings and the attachment of various functional groups to achieve the desired activity. For example, the synthesis of antiallergic tetrazole derivatives is described, where a Hansch/Free-Wilson model is used to direct the synthesis towards potent derivatives . Similarly, the synthesis of a thiazole derivative with c-Met inhibitor characteristics involves a rapid and high-yield synthetic route, optimized through reduction and nucleophilic substitution reactions . These methods could be analogous to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using techniques such as nuclear magnetic resonance (NMR) and X-ray diffraction . These techniques ensure the correct assembly of the molecule and provide detailed information about the spatial arrangement of atoms within the molecule, which is crucial for understanding its potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include the formation of amide bonds, the construction of heterocyclic rings, and various substitution reactions. For instance, the synthesis of a triazole derivative involves a reaction under reflux with a catalytic amount of acid to yield the desired product . These reactions are carefully designed to introduce specific functional groups that can enhance the biological activity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are significant in determining their suitability for biological applications. For example, the thermal stability of a pyrazole derivative was found to be up to 190°C, and its intermolecular interactions were analyzed using Hirshfeld surface analysis . The solubility, stability, and reactivity of the compound would similarly be important factors in its potential as a drug candidate.

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of related compounds, focusing on their structural properties and potential applications. For example, studies on the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have explored their cytotoxic activity against cancer cells (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014). Similarly, efforts to synthesize novel heterocyclic compounds derived from visnaginone and khellinone have been made to evaluate their anti-inflammatory and analgesic properties (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).

Antitumor and Antidiabetic Screening

Compounds related to the chemical have been synthesized and screened for their antitumor and antidiabetic properties. For instance, novel dihydropyrimidine derivatives were evaluated for their in vitro antidiabetic activity, highlighting the potential of such compounds in medical research (J. Lalpara, M. Vachhani, S. Hadiyal, S. Goswami, & G. Dubal, 2021).

Antimicrobial Evaluation

The development and evaluation of antimicrobial properties are another area of focus. For example, research into the synthesis, characterization, and antimicrobial evaluation of certain thiazole and tetrazole derivatives has shown potential for these compounds in addressing bacterial and fungal infections (Sailaja Rani Talupur, K. Satheesh, & K. Chandrasekhar, 2021).

Electro-optical Properties

Studies on the electro-optical properties of aromatic polyamides and polyimides bearing pendant groups related to the compound of interest have been conducted, showcasing the potential application of these materials in the development of electronic and photonic devices (S. Hsiao, S. Peng, Yu-Ruei Kung, C. Leu, & Tzong-Ming Lee, 2015).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2S/c1-12-20-17(11-28-12)13-4-3-5-14(10-13)21-19(26)18-22-24-25(23-18)15-6-8-16(27-2)9-7-15/h3-11H,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKSBKNPFZCMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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